molecular formula C23H20N2O2 B296672 5-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B296672
M. Wt: 356.4 g/mol
InChI Key: ZGEPDKNZHDFMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a synthetic compound that has gained attention for its potential use in cancer treatment.

Mechanism of Action

5-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole's mechanism of action is not fully understood, but it is believed to work through the activation of the STING (Stimulator of Interferon Genes) pathway. This leads to the production of cytokines and chemokines, which in turn activate immune cells and promote tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects. It has been found to increase the production of interferon-alpha, a cytokine that plays a key role in the immune response to viral infections and cancer. This compound has also been found to increase the production of other cytokines and chemokines, such as tumor necrosis factor-alpha and interleukin-6. These effects contribute to this compound's anti-cancer activity.

Advantages and Limitations for Lab Experiments

One advantage of 5-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell death and for testing the efficacy of other anti-cancer agents. However, this compound has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which makes it difficult to use in animal studies. Additionally, this compound has been found to have toxic effects on the liver and kidneys at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of more stable analogs of this compound that can be used in animal studies. Another direction is the investigation of this compound's potential for combination therapy with other anti-cancer agents, such as checkpoint inhibitors or targeted therapies. Additionally, there is interest in exploring the use of this compound in other disease contexts, such as viral infections or autoimmune disorders.
Conclusion
This compound is a synthetic compound that has shown promise as a potential anti-cancer agent. Its mechanism of action involves the activation of the STING pathway, which leads to the production of cytokines and chemokines that promote tumor cell death. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound may lead to the development of more effective anti-cancer therapies and new treatments for other diseases.

Synthesis Methods

5-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of 4-methoxybenzyl chloride with sodium azide, followed by reaction with 2,2-diphenylethanol and finally, cyclization with phosphorus oxychloride. The resulting compound is a white crystalline powder that is soluble in polar solvents.

Scientific Research Applications

5-(2,2-Diphenylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has shown promising results in preclinical studies as a potential anti-cancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines, including lung, colon, breast, and melanoma. This compound has also been found to enhance the immune response to cancer cells, making it a potential candidate for combination therapy with other immunotherapeutic agents.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

5-(2,2-diphenylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C23H20N2O2/c1-26-20-14-12-19(13-15-20)23-24-22(27-25-23)16-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3

InChI Key

ZGEPDKNZHDFMTH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.